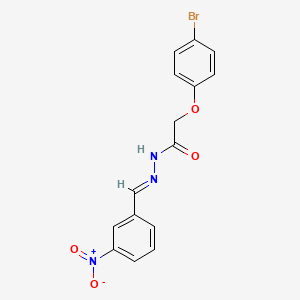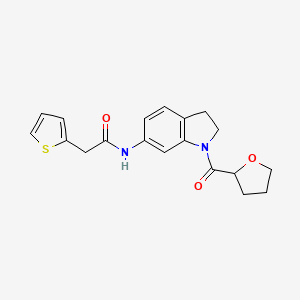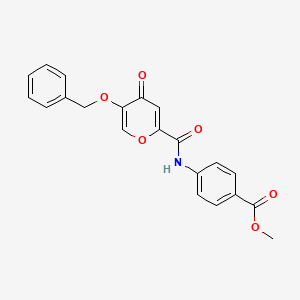
2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Studies
- Compounds similar to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide have been synthesized and structurally characterized, demonstrating their potential in the field of molecular synthesis and analysis. For instance, related hydrazone compounds have been prepared and analyzed using various spectroscopic methods and single-crystal X-ray diffraction, revealing detailed information about their crystalline structures and molecular interactions (Sheng et al., 2015).
Nonlinear Optical Properties
- Research into the nonlinear optical properties of hydrazones, a category that includes 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, has been conducted. Such studies typically involve examining the compounds' ability to absorb and refract light, which is crucial for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Xanthine Oxidase Inhibition
- Certain hydrazones have been evaluated for their xanthine oxidase inhibitory activities, an area of study that could extend to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. These activities are relevant in the context of gout treatment and other health-related applications (Xue et al., 2022).
Antimicrobial Properties
- Research has been done on compounds related to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, focusing on their antimicrobial properties. This includes the synthesis of Schiff bases and their evaluation for antibacterial and antifungal activities, which is significant for pharmaceutical and medical applications (Fuloria et al., 2014).
Carbonic Anhydrase Inhibition
- Studies on bromophenol derivatives, including those related to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, have shown potential as carbonic anhydrase inhibitors. This property is significant for developing treatments for certain health conditions, such as glaucoma and edema (Akbaba et al., 2013).
Crystal Structure and DFT Analysis
- Detailed crystal structure analysis and Density Functional Theory (DFT) studies are conducted on similar compounds, providing insights into their molecular properties and potential applications in material science and molecular engineering (Somagond et al., 2018).
Radical Scavenging Activity
- Research on nitrogen-containing bromophenols related to 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has demonstrated their potent scavenging activity against radicals. Such properties are valuable in the development of natural antioxidants for food and pharmaceutical applications (Li et al., 2012).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-4-6-14(7-5-12)23-10-15(20)18-17-9-11-2-1-3-13(8-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRQYIMGWZCICD-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide | |
CAS RN |
302909-07-5 |
Source


|
| Record name | 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)


![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)